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Executive Summary
This document provides a comprehensive technical overview of the three-dimensional structure

of the Channel-forming Integral membrane Protein of 28 kDa (CHIP28), now formally known as

Aquaporin-1 (AQP1). AQP1 is the archetypal water channel, a membrane protein that

facilitates the rapid transport of water across biological membranes while excluding protons

and other small solutes.[1] Understanding its intricate architecture is fundamental for

elucidating its physiological roles in tissues such as erythrocytes and renal tubules and for

developing potential therapeutic modulators.[2][3] This guide details the protein's structural

features, the experimental methodologies used for its determination, and the structural basis of

its function and regulation.

Three-Dimensional Architecture of AQP1
The structure of AQP1 has been elucidated primarily through electron crystallography of two-

dimensional crystals and X-ray crystallography.[4][5][6] These studies revealed that AQP1

functions as a stable homotetramer in the cell membrane, with each monomer containing an

independent, fully functional water pore.[7][8][9]
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In its native state, AQP1 arranges into a tetramer with four-fold symmetry.[7] The four

monomers pack together, forming a central vestibule. While the monomers operate

independently as water channels, the tetrameric assembly is proposed to be crucial for the

protein's stability and proper integration within the lipid bilayer.[7]

Monomeric Structure: The "Hourglass" Model
Each 28 kDa AQP1 monomer is comprised of 269 amino acids and exhibits a unique

"hourglass" fold. The structure consists of six transmembrane α-helices (H1-H6) that form a

right-handed bundle around a central pseudo-two-fold axis.[9][10]

Key features of the monomeric fold include:

Transmembrane Helices: Six tilted helices traverse the membrane, creating a barrel-like

structure.[9][11]

NPA Motifs: Two highly conserved loops containing the signature Asparagine-Proline-Alanine

(NPA) motif are crucial for function. These loops fold into the center of the helical bundle

from opposite sides of the membrane, with their NPA motifs meeting at the apex of the

aqueous pore.[9] This arrangement is critical for breaking the continuous hydrogen-bonded

chain of water molecules, thereby preventing proton transport.

Cytoplasmic Termini: Both the amino (N) and carboxyl (C) termini of the polypeptide chain

are located in the cytoplasm.[3][9]

The Aqueous Pore
The water-selective channel is a narrow, 18 Å-long pathway that traverses the center of each

monomer.[4]

Selectivity Filter: The narrowest region of the pore, with a diameter of approximately 4.0 Å,

acts as a size-exclusion filter, permitting the passage of water molecules while blocking

larger solutes.[4]

Hydrophobic Lining: The pore is predominantly lined with hydrophobic residues, which

facilitates low-friction, diffusion-limited water flow.[4]
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Bending Pathway: The channel follows a bent trajectory of about 25 degrees as it crosses

the membrane.[4]

Quantitative Structural Data
The following table summarizes key quantitative data from seminal structural studies of human

AQP1.

Parameter PDB ID: 1FQY PDB ID: 1IH5 2D Crystal Array[7]

Method
Electron

Crystallography[12]

Electron

Crystallography[4]

Electron Microscopy

(Negative Stain)

Resolution 3.80 Å[12] 3.70 Å[4] 1.6 nm (16 Å)[7]

Source Organism
Homo sapiens

(Human)

Homo sapiens

(Human)

Homo sapiens

(Human)

Expression System Human Erythrocytes Human Erythrocytes Human Erythrocytes

R-Value Work 0.399[12] 0.361[4] N/A

R-Value Free 0.417[12] 0.458[4] N/A

Unit Cell Dimensions
a=97.0 Å, b=97.0 Å,

c=56.0 Å

a=96.9 Å, b=96.9 Å,

c=56.1 Å

a = b = 9.6 nm (96 Å)

[7]

Space Group P 4 21 2 P 4 21 2 p422(1)[7]

Pore Diameter (min) ~4.0 Å ~4.0 Å[4] N/A

Pore Length ~18 Å ~18 Å[4] N/A

Experimental Protocols for Structure Determination
The high-resolution structures of AQP1 were primarily determined using electron

crystallography on 2D crystals formed from purified protein.

Detailed Methodology: Electron Crystallography of
AQP1
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Protein Purification:

Source: AQP1 is abundantly expressed in human erythrocyte (red blood cell) membranes.

Isolation: Erythrocyte "ghosts" (membranes) are prepared by hypotonic lysis.

Solubilization: A mild, non-ionic detergent is used to solubilize the membrane proteins.

Chromatography: The solubilized protein is purified using a combination of affinity, ion

exchange, and/or size-exclusion chromatography to achieve high purity.[13]

Reconstitution and 2D Crystallization:

Lipid Addition: Purified AQP1 in a detergent solution is mixed with lipids (e.g., E. coli lipids

or synthetic lipids like DMPC) at a specific lipid-to-protein ratio.[7][13]

Detergent Removal: The protein-lipid-detergent mixture is placed in a dialysis chamber.

The detergent is slowly removed via dialysis against a detergent-free buffer.[13]

Crystal Formation: As the detergent concentration decreases, the lipids and AQP1

molecules self-assemble into proteoliposomes or flat, two-dimensional crystalline sheets

where the AQP1 tetramers are arranged in a highly ordered lattice.[7][13]

Data Collection and Image Processing:

Cryo-Electron Microscopy: The 2D crystal samples are rapidly frozen in vitreous (non-

crystalline) ice to preserve their native hydrated state and reduce radiation damage.[14]

Data Acquisition: A transmission electron microscope is used to record both high-

resolution images and electron diffraction patterns from the frozen crystals.[14]

Image Processing: Multiple images are computationally processed, combined, and

averaged to generate a high-resolution 3D density map of the protein.[4][14]

Model Building and Refinement:

An atomic model of the AQP1 polypeptide chain is built and fitted into the calculated 3D

density map.[4]
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The model is then refined against the experimental data to produce the final, high-

resolution three-dimensional structure.
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Experimental Workflow for AQP1 Structure Determination

1. Protein Purification

2. 2D Crystallization

3. Data Acquisition & Processing

4. Structure Finalization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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